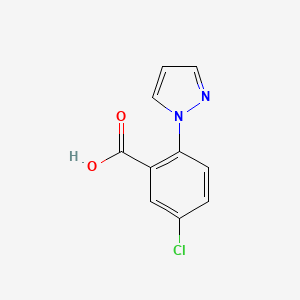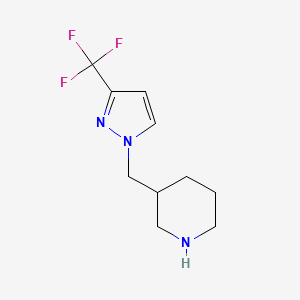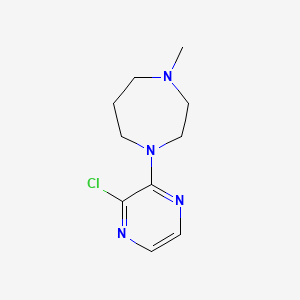
1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane
Descripción general
Descripción
The compound is a derivative of pyrazine, which is a heterocyclic compound containing nitrogen . Pyrazine derivatives are known for their diverse biological activities .
Synthesis Analysis
Aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using techniques such as FT-IR, FT-Raman, UV, and NMR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, aminodehalogenation of 3-chloropyrazine-2-carboxamide with variously substituted benzylamines yielded a series of fifteen 3-benzylaminopyrazine-2-carboxamides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, the density, boiling point, molecular formula, and molecular weight of similar compounds have been provided .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformation
- Synthesis of Pyrazolo and Triazinyl Pyrazoles : A study detailed the synthesis of 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines by reacting 4-methylsulfanyl- or 4-chloro-5,6-dihydropyrazolo[3,4-e][1,4]diazepines with hydrazine hydrate, leading to hydrolytic recyclization to produce 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles (Kemskii, Vovk, & Bol’but, 2015).
- Spirocyclopropanated Compounds : High yielding selective access to spirocyclopropanated 5-oxopiperazine-2-carboxylates and 1,4-diazepane-2,5-diones from methyl 2-chloro-2-cyclopropylideneacetate was demonstrated, illustrating the versatility of these compounds in synthetic chemistry (Limbach et al., 2008).
Molecular Structure and Characterization
- N-Heterocycle-Fused Tetrahydro-1,4-diazepinones : A general approach was developed for synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives, showcasing methods for expanding heterocyclic compound libraries (Dzedulionytė et al., 2022).
- Crystal Structure Analysis : Studies on the supramolecular hydrogen-bonded hexamers of 5-aryl-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b][1,4]diazepines revealed intricate molecular arrangements, contributing to the understanding of molecular interactions (Low et al., 2002).
Medicinal Chemistry Applications
- PET Tracer for Imaging of Pim Kinases in Cancer : The synthesis of [11C]CX-6258 was reported as a new PET tracer for imaging Pim kinases in cancer, indicating the potential therapeutic applications of related compounds (Wang et al., 2015).
Mecanismo De Acción
While the mechanism of action for the specific compound “1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane” is not available, similar compounds have shown activity against Mycobacterium tuberculosis H37Rv. Molecular docking with mycobacterial enoyl-ACP reductase (InhA) was performed to investigate the possible target of the prepared compounds .
Safety and Hazards
Direcciones Futuras
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities. Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives could help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)-4-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-9(11)12-3-4-13-10/h3-4H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLZDBPPIXXGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
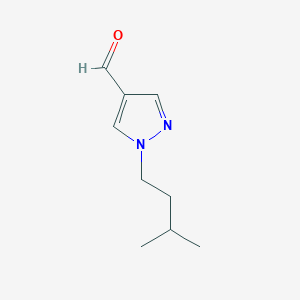



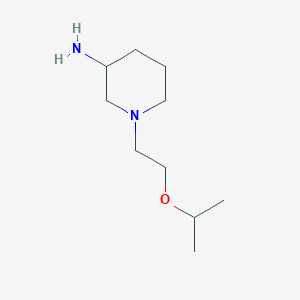
![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![Methyl 3-amino-4-[3-(dimethylamino)phenoxy]benzoate](/img/structure/B1464446.png)
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
